An In-depth Technical Guide to 2-(Oxepan-4-yl)acetic acid (CAS 1368356-50-6)
An In-depth Technical Guide to 2-(Oxepan-4-yl)acetic acid (CAS 1368356-50-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 2-(Oxepan-4-yl)acetic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from commercial suppliers, spectral databases of analogous structures, and established chemical principles. This approach allows for a robust estimation of its physicochemical properties, a plausible synthetic route, and an informed discussion of its potential biological relevance. All predicted data and proposed methodologies are clearly identified as such, providing a transparent and practical resource for researchers.
Molecular Structure and Physicochemical Properties
2-(Oxepan-4-yl)acetic acid possesses a unique structural architecture, incorporating a seven-membered oxepane ring linked to an acetic acid moiety via a methylene bridge at the 4-position. This combination of a flexible, polar cyclic ether and an acidic functional group suggests potential for interesting biological activities and desirable pharmacokinetic properties.
Caption: Proposed synthetic workflow for 2-(Oxepan-4-yl)acetic acid.
Experimental Protocol:
Step 1: Synthesis of Ethyl 2-(oxepan-4-ylidene)acetate
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To a stirred solution of oxepan-4-one (1.0 eq) in dry toluene, add ethyl (triphenylphosphoranylidene)acetate (1.1 eq).
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford ethyl 2-(oxepan-4-ylidene)acetate. The Wittig reaction is a well-established method for the olefination of ketones and aldehydes. [1][2][3] Step 2: Synthesis of Ethyl 2-(oxepan-4-yl)acetate
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Dissolve ethyl 2-(oxepan-4-ylidene)acetate (1.0 eq) in ethanol.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.
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Concentrate the filtrate under reduced pressure to obtain ethyl 2-(oxepan-4-yl)acetate, which can be used in the next step without further purification.
Step 3: Synthesis of 2-(Oxepan-4-yl)acetic acid
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Dissolve ethyl 2-(oxepan-4-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
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Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature.
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Monitor the hydrolysis by TLC.
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Upon completion, acidify the reaction mixture with 1N HCl to pH ~3.
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Extract the product with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(Oxepan-4-yl)acetic acid.
Predicted Spectroscopic Data
While experimental spectra for 2-(Oxepan-4-yl)acetic acid are not publicly available, a reasonable prediction of its ¹H and ¹³C NMR spectra can be made based on the known spectral data of oxepane and related 2-substituted acetic acid derivatives. [4][5][6][7][8][9][10][11][12] Predicted ¹H NMR (400 MHz, CDCl₃):
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δ 10.0-12.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).
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δ 3.6-3.8 ppm (m, 4H): Methylene protons adjacent to the ring oxygen (-CH₂-O-CH₂-).
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δ 2.3-2.5 ppm (d, J ≈ 7.0 Hz, 2H): Methylene protons of the acetic acid moiety (-CH₂-COOH).
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δ 1.6-1.9 ppm (m, 5H): Methylene and methine protons of the oxepane ring.
Predicted ¹³C NMR (100 MHz, CDCl₃):
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δ 178-180 ppm: Carboxylic acid carbonyl carbon (-COOH).
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δ 70-72 ppm: Carbons adjacent to the ring oxygen (-CH₂-O-CH₂-).
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δ 40-42 ppm: Methylene carbon of the acetic acid moiety (-CH₂-COOH).
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δ 30-38 ppm: Remaining carbons of the oxepane ring.
Applications in Medicinal Chemistry
The oxepane motif is found in a variety of biologically active natural products and synthetic molecules, demonstrating its utility as a scaffold in drug discovery. [13][14][15][16]Compounds containing the oxepane ring have exhibited a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [15] The incorporation of the 2-(oxepan-4-yl)acetic acid moiety into larger molecules could offer several advantages:
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Improved Solubility and Pharmacokinetics: The polar oxepane ring can enhance aqueous solubility and modulate lipophilicity, which are crucial parameters for drug absorption and distribution.
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Metabolic Stability: The cyclic ether structure can be more resistant to metabolic degradation compared to linear alkyl chains.
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Scaffold for Further Derivatization: The carboxylic acid handle provides a convenient point for chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Given the diverse biological activities of oxepane derivatives, 2-(Oxepan-4-yl)acetic acid represents a valuable building block for the synthesis of novel therapeutic agents targeting a range of diseases.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-(Oxepan-4-yl)acetic acid. Based on its structural components, the following hazards should be considered:
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Carboxylic Acid: Carboxylic acids can be corrosive and cause irritation to the skin, eyes, and respiratory tract. [17][18][19]* Cyclic Ether: While oxepane itself is not highly toxic, some cyclic ethers can form explosive peroxides upon prolonged exposure to air and light. [20][21][22] Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.
In case of exposure, follow standard first-aid procedures and seek medical attention if necessary. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-(Oxepan-4-yl)acetic acid is a promising building block for medicinal chemistry and drug discovery. While direct experimental data is scarce, this guide provides a comprehensive overview based on sound chemical principles and data from analogous compounds. The proposed synthetic route offers a practical approach to obtaining this compound, and its predicted properties suggest its potential for developing novel therapeutics with favorable pharmacological profiles. Further research into the synthesis and biological evaluation of derivatives of 2-(Oxepan-4-yl)acetic acid is warranted to fully explore its potential.
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Figure 1. 2D Chemical Structure of Oxepane-4-acetic acid.
